1-[2-(4-bromophenoxy)propanoyl]indoline
Description
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12(21-15-8-6-14(18)7-9-15)17(20)19-11-10-13-4-2-3-5-16(13)19/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLIFYKMHZHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the indoline scaffold significantly influences molecular weight, lipophilicity, and electronic properties:
Key Observations :
- Bromine vs.
- Substituent Position : The 1-position substitution in the target compound contrasts with 5-substituted indolines in , which incorporate a piperazine group for α1-AR antagonism. Positional differences may alter pharmacological activity .
Q & A
Basic Questions
Q. What are the recommended synthetic pathways for 1-[2-(4-bromophenoxy)propanoyl]indoline?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation of indoline precursors. For example, indoline derivatives (e.g., 3-(4-fluorophenyl)-1H-indole) can react with 4-bromophenoxy propanoyl chloride under anhydrous conditions using a base like triethylamine. Reaction optimization should include temperature control (e.g., 0–25°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- FTIR : To identify functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹).
- X-ray Crystallography : If single crystals are obtained, this resolves absolute configuration .
Q. What are the primary research applications of bromophenoxy-substituted indoline derivatives?
- Methodological Answer : These compounds are used in:
- Medicinal Chemistry : As kinase inhibitors or GPCR modulators due to their structural mimicry of natural ligands.
- Chemical Biology : Probing enzyme-substrate interactions (e.g., cytochrome P450 assays).
- Materials Science : As intermediates for photoactive polymers .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory bioactivity data in structurally similar indoline derivatives?
- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:
- SAR Studies : Vary substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and compare IC₅₀ values.
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding.
- Computational Modeling : MD simulations or DFT calculations to predict binding affinities and steric effects .
Q. What experimental strategies are recommended for studying the compound’s interaction with biological macromolecules?
- Methodological Answer : Advanced techniques include:
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (kₐₙ/kₒff) with purified proteins.
- Cryo-EM/X-ray Crystallography : For structural resolution of ligand-target complexes.
- Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS).
- NMR Titration : For real-time monitoring of binding-induced chemical shift changes .
Q. How can researchers address challenges in optimizing the compound’s solubility and bioavailability?
- Methodological Answer : Strategies include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Co-crystallization : With cyclodextrins or co-solvents to improve dissolution rates.
- Lipinski’s Rule Compliance : Modify logP values via halogen substitution or polar group addition .
Q. What methodologies are effective for analyzing stereochemical outcomes in its synthesis?
- Methodological Answer :
- Chiral HPLC : To separate enantiomers using columns like Chiralpak IA/IB.
- Circular Dichroism (CD) : For absolute configuration determination.
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control enantioselectivity .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
